ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-oxo-3-phenylpropanoate
Description
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
ethyl (Z)-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-3-hydroxy-3-phenylprop-2-enoate |
InChI |
InChI=1S/C22H22N4O4/c1-4-30-22(29)19(20(27)16-11-7-5-8-12-16)24-23-18-15(2)25(3)26(21(18)28)17-13-9-6-10-14-17/h5-14,27H,4H2,1-3H3/b20-19-,24-23? |
InChI Key |
JOOPMRGDBSHSEA-VKDKGKJGSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C1=CC=CC=C1)/O)/N=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)O)N=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are often synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds. For instance, the synthesis of pyrazolyl pyridazine derivatives involves refluxing a mixture of starting materials in solvents like ethanol or dioxane.
Formation of Hydrazono Compounds
Hydrazono compounds can be formed by reacting hydrazine derivatives with carbonyl compounds. This reaction typically involves the formation of a hydrazone linkage, which is crucial in the synthesis of compounds with hydrazono functionalities.
Synthesis of Esters and Keto Esters
Esters like ethyl esters are commonly synthesized through esterification reactions involving carboxylic acids and alcohols. Keto esters, which are part of the target compound, can be synthesized using malonic esters or other keto acid derivatives.
Analysis and Characterization
Characterization of the synthesized compound would typically involve spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity.
Spectroscopic Analysis
- NMR Spectroscopy : Useful for determining the structure and confirming the presence of specific functional groups.
- IR Spectroscopy : Helps identify functional groups based on their absorption frequencies.
- Mass Spectrometry : Provides molecular weight and fragmentation patterns.
Chromatographic Analysis
- Thin Layer Chromatography (TLC) : Used to monitor the purity of the compound during synthesis.
- High-Performance Liquid Chromatography (HPLC) : Can be used for further purification and analysis.
Data Table: General Synthesis Conditions for Related Compounds
Research Findings
- Pyrazole derivatives are versatile intermediates in organic synthesis.
- Hydrazono compounds can exhibit interesting biological activities.
- Keto esters are key components in various pharmaceutical compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-oxo-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-oxo-3-phenylpropanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism by which ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-oxo-3-phenylpropanoate exerts its effects involves interactions with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Pyrazolone Derivatives with Modified Substituents
Key Insights :
Hydrazono-Containing Compounds
Key Insights :
Esters with Varying Aromatic Substituents
Key Insights :
- Methyl substituents (e.g., ) improve solubility due to reduced π-π stacking.
- Nitro groups (e.g., ) lower solubility but enhance thermal stability (higher melting points).
Structural and Crystallographic Analysis
- The pyrazolone core in the target compound is planar, as confirmed by X-ray studies of related structures (e.g., ). Hydrogen bonding between the hydrazono NH and carbonyl oxygen dictates crystal packing .
- SHELX and ORTEP software () have been critical in resolving the tautomeric forms of hydrazono derivatives, revealing enol-keto equilibria in solution.
Biological Activity
Ethyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-oxo-3-phenylpropanoate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its synthesis, characterization, and biological evaluations based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of ethyl acetoacetate with a hydrazone derivative of 1,5-dimethylpyrazole. The reaction conditions often include the use of acidic catalysts and solvents that facilitate the formation of the desired product.
Key Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O4 |
| Molecular Weight | 366.40 g/mol |
| CAS Number | Not available |
| Structural Formula | Structure |
Biological Activity
The biological activities of this compound have been evaluated in several studies:
Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that related compounds demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Compounds similar to this compound have been reported to possess anti-inflammatory effects. This is attributed to their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response .
Enzyme Inhibition
The compound has been tested for its inhibitory potential against various enzymes. Notably, it has shown activity against alkaline phosphatases and ecto-nucleotidases, which are important in numerous biological processes including metabolism and signal transduction .
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Study on Antibacterial Activity : A study evaluated the antibacterial activity of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
- Anti-inflammatory Study : Another research focused on the anti-inflammatory properties of pyrazole-based compounds in animal models. The findings revealed a marked reduction in inflammation markers following treatment with these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
